Cas no 102008-18-4 (2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine)

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine is a structurally complex organic compound featuring a pyridine core substituted with a phenyl and piperidine-containing propyl group. This molecular architecture suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system (CNS) activity due to the presence of both pyridine and piperidine moieties. The compound’s well-defined structure allows for precise modifications, making it valuable for medicinal chemistry research. Its stability under standard conditions and compatibility with common organic solvents enhance its practicality in laboratory applications. The inclusion of nitrogen heterocycles may also contribute to bioactivity, positioning it as a candidate for further pharmacological exploration.
2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine structure
102008-18-4 structure
Product Name:2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine
CAS No:102008-18-4
MF:C19H24N2
MW:280.407264709473
CID:3166978
PubChem ID:20363788
Update Time:2025-08-02

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine
    • CEA00818
    • 102008-18-4
    • SCHEMBL11617414
    • 2-(1-phenyl-3-piperidin-1-ylpropyl)pyridine
    • Inchi: 1S/C19H24N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-11,13,18H,2,7-8,12,14-16H2
    • InChI Key: PZWPFIHOVXCWBO-UHFFFAOYSA-N
    • SMILES: N1(CCC(C2C=CC=CN=2)C2C=CC=CC=2)CCCCC1

Computed Properties

  • Exact Mass: 280.193948774Da
  • Monoisotopic Mass: 280.193948774Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 16.1Ų

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Additional information on 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine

Introduction to 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine (CAS No. 102008-18-4)

2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine, also known by its CAS number 102008-18-4, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development. The molecule consists of a pyridine ring substituted with a propyl chain that includes both a phenyl group and a piperidine moiety, making it a versatile building block for further chemical modifications.

The synthesis of 2-(1-Phenyl-3-(piperidin-1-yl)propyl)pyridine typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and possibly coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to construct the pyridine core with high precision. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its application in sensitive chemical systems.

In terms of applications, 2-(1-Phenyl-3-(piperidin-1-y)l)propyl)pyridine has shown promise in the development of novel pharmaceutical agents. Its structure allows for interactions with various biological targets, such as enzymes and receptors, making it a valuable compound in drug discovery programs. Recent studies have highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), which are key targets for treating conditions like cardiovascular diseases and neurological disorders.

Beyond pharmacology, this compound has also found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and as a ligand in organometallic chemistry. For example, researchers have employed this compound as a chelating agent in asymmetric catalysis, where it facilitates the formation of enantioselective products. Such applications underscore its versatility across different chemical disciplines.

The structural features of CAS No. 102008-18-4, particularly the combination of aromatic rings and nitrogen-containing heterocycles, contribute to its unique electronic properties. These properties make it an attractive candidate for use in organic electronics and optoelectronic devices. Recent research has explored its role as an electron transport layer material in organic light-emitting diodes (OLEDs), where it enhances device efficiency by facilitating charge carrier mobility.

In addition to its direct applications, 2-(1-Phe)n yl -3 -( piper idin - 1 - yl ) prop yl ) pyridine serves as an intermediate in the synthesis of more complex molecules. Its modular structure allows chemists to introduce additional functional groups or modify existing ones to tailor the compound's properties for specific uses. This modular approach is particularly valuable in combinatorial chemistry, where libraries of related compounds are synthesized and screened for desired activities.

The study of this compound has also advanced our understanding of heterocyclic chemistry and the design principles for bioactive molecules. Its synthesis and characterization have been detailed in numerous scientific publications, providing a foundation for further research into related compounds. The integration of computational chemistry tools, such as molecular docking and quantum mechanical calculations, has further enhanced our ability to predict and optimize the properties of this compound.

In conclusion, CAS No. 102008 - 18 -4 , or 2 -( 1 - Phen yl -3 -( piper idin - 1 - yl ) prop yl ) pyridine strong>, represents a significant advancement in organic chemistry with diverse applications across multiple disciplines. Its structural versatility, combined with recent breakthroughs in synthetic methods and computational modeling, positions it as a key compound for future innovations in drug discovery, materials science, and beyond.

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